molecular formula C10H10N2OS B1519179 5-Amino-N-methyl-1-benzothiophene-2-carboxamide CAS No. 1160264-01-6

5-Amino-N-methyl-1-benzothiophene-2-carboxamide

Cat. No. B1519179
M. Wt: 206.27 g/mol
InChI Key: FHARQFBENYPJGX-UHFFFAOYSA-N
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Description

“5-Amino-N-methyl-1-benzothiophene-2-carboxamide” is a compound used for proteomics research . It has a molecular formula of C10H10N2OS and a molecular weight of 206.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-N-methyl-1-benzothiophene-2-carboxamide” include a molecular formula of C10H10N2OS and a molecular weight of 206.27 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • Targeted Synthesis and Pharmacological Properties : Research on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown their potential as precursors for biologically active compounds. These studies predict cytostatic, antitubercular, and anti-inflammatory activities for these compounds. The synthesis methods and high-performance liquid chromatography (HPLC) analysis developed for these derivatives highlight their importance in medicinal chemistry and pharmaceutical sciences (Chiriapkin, Kodonidi, & Larsky, 2021).

  • Antineoplastic and Antifilarial Agents : Another study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives revealed significant antineoplastic and antifilarial activities. These findings are particularly noteworthy for their potential applications in cancer and parasitic infection treatments (Ram et al., 1992).

  • Antimicrobial Activity : Derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized and shown to exhibit strong antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. This highlights their potential as antimicrobial agents (Kolisnyk et al., 2015).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This research points to their potential in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

  • Antitumor Activities : The synthesis and in vivo/in vitro evaluation of 2-(4-aminophenyl)benzothiazoles have indicated potent inhibitory activity against breast cancer cell lines. These compounds have been recognized for their selective antitumor properties, emphasizing the therapeutic potential of benzothiazole derivatives in cancer treatment (Shi et al., 1996).

  • Fluorescent and Colorimetric pH Probe : A study introduced a benzothiazole-based fluorescent and colorimetric pH probe, showcasing its utility for monitoring pH changes in both acidic and alkaline conditions. The probe's high water solubility and large Stokes shifts make it a promising tool for real-time pH sensing in biological systems (Diana et al., 2020).

properties

IUPAC Name

5-amino-N-methyl-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12-10(13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHARQFBENYPJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242026
Record name 5-Amino-N-methylbenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-methyl-1-benzothiophene-2-carboxamide

CAS RN

1160264-01-6
Record name 5-Amino-N-methylbenzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-methylbenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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